N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by cyclization . Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aromatic aldehydes in the presence of a base such as piperidine in ethanol.
Microwave Irradiation: This method accelerates the reaction by using microwave energy, leading to higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions and molecular hybridization techniques to streamline the synthesis process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Exhibits anti-inflammatory and analgesic activities.
Properties
Molecular Formula |
C23H20N2OS |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C23H20N2OS/c1-14-8-9-17(12-15(14)2)22(26)24-19-11-10-18(13-16(19)3)23-25-20-6-4-5-7-21(20)27-23/h4-13H,1-3H3,(H,24,26) |
InChI Key |
LTVOADSWIWRBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)C |
Origin of Product |
United States |
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